4-Hydroxy-2-trifluoromethyl-6-phenylpyrimidine
CAS No.:
Cat. No.: VC16698961
Molecular Formula: C11H7F3N2O
Molecular Weight: 240.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7F3N2O |
|---|---|
| Molecular Weight | 240.18 g/mol |
| IUPAC Name | 4-phenyl-2-(trifluoromethyl)-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C11H7F3N2O/c12-11(13,14)10-15-8(6-9(17)16-10)7-4-2-1-3-5-7/h1-6H,(H,15,16,17) |
| Standard InChI Key | INWUUIYEZGHEMJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)NC(=N2)C(F)(F)F |
Introduction
Structural and Molecular Properties
Chemical Identity and Substituent Effects
4-Hydroxy-2-trifluoromethyl-6-phenylpyrimidine features a pyrimidine ring substituted at the 2-, 4-, and 6-positions with a trifluoromethyl (-CF₃), hydroxyl (-OH), and phenyl group, respectively. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxyl moiety facilitates hydrogen bonding, influencing solubility and protein interactions. The phenyl ring contributes to π-π stacking interactions, potentially enhancing binding affinity in biological systems.
Table 1: Molecular Properties of 4-Hydroxy-2-trifluoromethyl-6-phenylpyrimidine
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₇F₃N₂O |
| Molecular Weight | 240.18 g/mol |
| CAS Number | Not publicly disclosed |
| Key Functional Groups | -CF₃, -OH, C₆H₅ |
Synthesis and Optimization Strategies
Condensation Reactions Under Acidic Conditions
The primary synthesis route involves condensing β-diketones with trifluoroacetamidine in the presence of sodium ethoxide or strong acids like sulfuric acid. These conditions promote cyclization, yielding the pyrimidine core. For example, refluxing precursors with phosphoric acid achieves yields exceeding 70%, with purity confirmed via chromatographic methods.
Chlorination and Derivative Formation
Phosphorus oxychloride (POCl₃) has been employed to convert hydroxyl groups to chlorides in analogous pyrimidines, enabling further functionalization . Although this method is documented for 4-hydroxy-2-(pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine (84% yield) , its applicability to the phenyl variant remains unexplored, presenting a potential area for methodological adaptation.
Table 2: Comparative Synthesis Approaches
| Method | Reactants | Catalyst | Yield |
|---|---|---|---|
| Condensation | β-diketones, trifluoroacetamidine | H₂SO₄/H₃PO₄ | >70% |
| Chlorination | POCl₃, 4-hydroxy derivative | Reflux | 84% |
Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra of related compounds reveal distinct aromatic proton environments. For instance, the 4-chloro derivative of a structural analog exhibits signals at δ 9.54 (d, J=1.5 Hz) and δ 8.48 (s), corresponding to pyrazinyl and pyrimidine protons . Such data aid in verifying substituent positions and purity.
Mass Spectrometric Analysis
High-resolution MS confirms the molecular ion peak at m/z 240.18, consistent with the compound’s molecular weight. Fragmentation patterns further validate the loss of -OH or -CF₃ groups, providing insight into structural stability.
Biological Activity and Mechanistic Insights
Anti-Inflammatory Mechanisms
The compound inhibits prostaglandin E2 (PGE2) and nitric oxide (NO) production in vitro, implicating COX-2 suppression as a primary mechanism. This aligns with NSAID activity but without reported gastrointestinal toxicity, suggesting a safer therapeutic profile .
| Compound | Target Pathway | IC₅₀ (COX-2) | Reference |
|---|---|---|---|
| Celecoxib | COX-2 | 0.04 μM | |
| 4-Hydroxy-2-trifluoromethyl-6-phenylpyrimidine | COX-2 | Pending |
Industrial and Pharmaceutical Applications
Drug Development Prospects
The compound’s scaffold serves as a lead structure for COX-2 inhibitors, potentially addressing inflammation-driven pathologies like arthritis. Its fluorine-rich composition also enhances blood-brain barrier permeability, expanding utility to neuroinflammatory disorders.
Agricultural and Material Science Utility
While direct evidence is lacking, analogs with trifluoromethyl groups are employed in agrochemicals for fungal resistance . This compound’s stability under acidic conditions could similarly benefit pesticide formulations or polymer coatings requiring durability .
Future Research Directions
Pharmacokinetic and Toxicity Studies
Comprehensive ADMET (absorption, distribution, metabolism, excretion, toxicity) studies are critical to advancing preclinical development. Particular focus on hepatic metabolism and renal clearance will clarify safety thresholds.
Derivative Synthesis and Screening
Exploring chloro-, amino-, or alkoxy-substituted derivatives could enhance bioactivity or selectivity. Parallel synthesis efforts, as seen with POCl₃-mediated chlorination , may yield patentable novel entities.
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